3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]DIHYDRO-1H-PYRROLE-2,5-DIONE
Overview
Description
3-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2,5-pyrrolidinedione is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a pyrrolidinedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting with the preparation of the benzothiazole ring. Benzothiazoles are commonly synthesized by treating 2-mercaptoaniline with acid chlorides . The piperidine ring can be introduced through nucleophilic substitution reactions, while the pyrrolidinedione moiety is often formed via cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2,5-pyrrolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups onto the benzothiazole ring.
Scientific Research Applications
3-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2,5-pyrrolidinedione has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: It may serve as a probe for studying biological processes, particularly those involving benzothiazole derivatives.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The piperidine and pyrrolidinedione moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with a similar benzothiazole ring structure.
2-Phenylquinazolin-4(3H)-one: Another compound with a benzothiazole ring, known for its antibacterial properties.
Benzimidazoles: Compounds with a benzene ring fused to an imidazole ring, sharing some structural similarities with benzothiazoles.
Uniqueness
3-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2,5-pyrrolidinedione is unique due to its combination of three distinct moieties: the benzothiazole ring, the piperidine ring, and the pyrrolidinedione moiety. This unique structure may confer specific biological activities and chemical properties that are not observed in simpler compounds.
Properties
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c32-24-6-3-13-30(24)20-9-7-18(8-10-20)17-31-25(33)16-22(27(31)34)29-14-11-19(12-15-29)26-28-21-4-1-2-5-23(21)35-26/h1-2,4-5,7-10,19,22H,3,6,11-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDSGUAUQSECHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)CC(C3=O)N4CCC(CC4)C5=NC6=CC=CC=C6S5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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